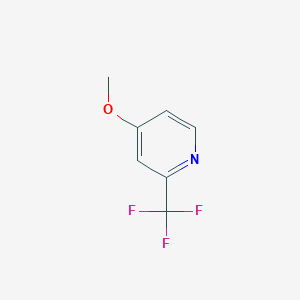

4-Methoxy-2-(trifluoromethyl)pyridine

CAS No.: 1065103-97-0

Cat. No.: VC2265762

Molecular Formula: C7H6F3NO

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065103-97-0 |

|---|---|

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.12 g/mol |

| IUPAC Name | 4-methoxy-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 |

| Standard InChI Key | SIEFLGNRQSDDTM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1)C(F)(F)F |

| Canonical SMILES | COC1=CC(=NC=C1)C(F)(F)F |

Introduction

Chemical Properties and Structure

Molecular Structure

4-Methoxy-2-(trifluoromethyl)pyridine consists of a pyridine ring with a methoxy group (-OCH3) at the 4-position and a trifluoromethyl group (-CF3) at the 2-position. The pyridine ring is a six-membered heterocyclic aromatic ring containing one nitrogen atom. The methoxy group contributes electron-donating properties, while the trifluoromethyl group is strongly electron-withdrawing. This combination creates an interesting electronic distribution across the molecule, influencing its reactivity and potential applications.

The structural formula can be represented using the SMILES notation: COC1=CC=NC(=C1)C(F)(F)F. This specific substitution pattern distinguishes it from its structural isomers, such as 2-methoxy-4-(trifluoromethyl)pyridine, where the positions of the substituents are reversed.

| Property | 2-Methoxy-4-trifluoromethyl-pyridine | 4-Methoxy-2-(trifluoromethyl)pyridine |

|---|---|---|

| Boiling Point | 172.9±40.0 °C (Predicted) | Expected to be similar but may vary |

| Density | 1.263±0.06 g/cm³ (Predicted) | Expected to be similar but may vary |

| Vapor Pressure | 7.398-7.399 hPa at 25°C | Not specified in available data |

| Storage Conditions | Sealed in dry, Room Temperature | Likely similar requirements |

The physical properties of 4-Methoxy-2-(trifluoromethyl)pyridine would be influenced by the positions of the methoxy and trifluoromethyl groups on the pyridine ring . The 2-position trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)pyridine is expected to affect the electron distribution differently compared to the 4-position trifluoromethyl in its isomer, potentially resulting in distinct physical and chemical behaviors .

Spectroscopic Properties

-

NMR Spectroscopy: The presence of fluorine atoms in the trifluoromethyl group would create characteristic signals in both ¹H-NMR and ¹³C-NMR spectra. The fluorine atoms would cause splitting patterns and shifts in neighboring hydrogens and carbons due to coupling effects.

-

IR Spectroscopy: Based on information about a related compound, 2-chloro-4-(trifluoromethyl)pyridine, trifluoromethylated pyridines show characteristic IR absorption bands . The 4-Methoxy-2-(trifluoromethyl)pyridine would show additional bands related to the methoxy group, typically around 1250-1050 cm⁻¹ for C-O stretching.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 177, corresponding to the molecular weight of C7H6F3NO. Fragmentation patterns would likely include the loss of fluorine atoms and cleavage of the methoxy group.

Synthesis and Preparation Methods

Reaction Conditions

Based on the information available for similar trifluoromethylated pyridine derivatives, optimal reaction conditions typically involve:

| Parameter | Typical Range | Optimal Range |

|---|---|---|

| Temperature | 100-200°C | 130-160°C |

| Reaction Time | 2-24 hours | 4-7 hours |

| Pressure | Varies depending on specific reaction | Often requires pressure vessel |

| Catalysts | Metal catalysts (e.g., Pd/C) may be required for dehalogenation steps | Concentration and type depend on specific reaction |

The synthesis would likely require controlled conditions to ensure selectivity for the desired product and to manage the reactivity of the trifluoromethyl group .

Purification Methods

The purification of 4-Methoxy-2-(trifluoromethyl)pyridine would typically involve standard organic chemistry techniques. Based on procedures described for related compounds, these might include:

-

Filtration through Celite or similar materials to remove catalysts and solid impurities

-

Liquid-liquid extraction using suitable solvent systems

-

Washing with water or saturated saline solution

-

Drying over anhydrous sodium sulfate or similar drying agents

-

Concentration under reduced pressure

-

Recrystallization from appropriate solvents (e.g., n-hexane)

For example, in the synthesis of 2-amino-4-trifluoromethylpyridine, the purification process involved filtration through Celite, extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate, and recrystallization using n-hexane .

Applications and Uses

Agricultural Applications

Fluorinated heterocycles, including trifluoromethylated pyridines, have found applications in agrochemical research. Potential agricultural applications of 4-Methoxy-2-(trifluoromethyl)pyridine might include:

-

Intermediate in the synthesis of crop protection agents

-

Building block for herbicides, fungicides, or insecticides

-

Component in plant growth regulators

The combination of a methoxy group and a trifluoromethyl group provides an interesting electronic distribution that could be exploited for binding to specific biological targets in agricultural contexts.

Other Industrial Uses

Beyond pharmaceutical and agricultural applications, 4-Methoxy-2-(trifluoromethyl)pyridine might find uses in:

-

Organic synthesis as a building block for various functional materials

-

Preparation of specialty chemicals with unique electronic or physical properties

-

Research tools for studying reaction mechanisms and structure-property relationships

-

Potential applications in materials science, such as in the development of organic electronics or photovoltaic materials

The presence of the methoxy group at the 4-position may provide a reactive site for further functionalization, expanding the utility of this compound as a synthetic intermediate .

Biological Activity and Toxicology

Interaction with Biological Systems

-

Enzyme Interactions: May act as inhibitors or activators of specific enzymes, modulating metabolic pathways

-

Cell Signaling: Potential to influence intracellular signaling cascades due to ability to penetrate cell membranes

-

Gene Expression: May affect the expression of genes involved in metabolic regulation

The specific biological profile of 4-Methoxy-2-(trifluoromethyl)pyridine would depend on its unique structural features and would require dedicated studies to elucidate fully.

Toxicological Profile

-

Potential skin and eye irritation

-

Possible respiratory tract irritation if inhaled

-

Unknown systemic toxicity requiring careful handling

The presence of the trifluoromethyl group, which can release fluoride ions under certain conditions, may contribute to potential toxicity concerns. Comprehensive toxicological studies would be necessary to establish a complete safety profile.

Related Compounds and Structural Analogs

Structural Variations

The available literature mentions several structural relatives of 4-Methoxy-2-(trifluoromethyl)pyridine:

-

2-Methoxy-4-trifluoromethyl-pyridine (CAS 219715-34-1) - An isomer with the methoxy and trifluoromethyl groups in reversed positions

-

2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol (CAS 1227574-20-0) - Contains an additional hydroxymethyl group at position 3

-

2-Amino-4-(trifluoromethyl)pyridine - Contains an amino group instead of a methoxy group

-

2-Chloro-4-(trifluoromethyl)pyridine - Contains a chlorine atom instead of a methoxy group

-

4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine - A more complex structure containing both pyridine and phenyl rings

These structural variations create a family of related compounds with different electronic and steric properties, potentially leading to diverse applications and biological activities.

Comparative Analysis

A comparison of 4-Methoxy-2-(trifluoromethyl)pyridine with its structural isomer 2-Methoxy-4-trifluoromethyl-pyridine highlights how positional isomerism affects physical and chemical properties:

| Property | 4-Methoxy-2-(trifluoromethyl)pyridine | 2-Methoxy-4-trifluoromethyl-pyridine |

|---|---|---|

| CAS Number | 1065103-97-0 | 219715-34-1 |

| Electronic Effects | Methoxy group para to nitrogen, trifluoromethyl group ortho to nitrogen | Methoxy group ortho to nitrogen, trifluoromethyl group para to nitrogen |

| Expected Reactivity | Different reactivity pattern due to electronic distribution | Different reactivity pattern due to electronic distribution |

| Potential Applications | May favor different biological targets | May favor different biological targets |

The position of substituents on the pyridine ring significantly influences the electronic distribution, affecting hydrogen bonding capabilities, dipole moment, and interactions with biological receptors or catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume